molecular formula C18H18N2O4 B2820979 (E)-3-(5-(4-nitrophenyl)furan-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one CAS No. 303775-11-3

(E)-3-(5-(4-nitrophenyl)furan-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2820979
CAS No.: 303775-11-3
M. Wt: 326.352
InChI Key: CTPTXPKQTAZEBV-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(E)-3-(5-(4-nitrophenyl)furan-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one" is a chalcone derivative characterized by:

  • A furan-2-yl ring substituted at position 5 with a 4-nitrophenyl group.
  • An α,β-unsaturated ketone (propen-1-one) backbone in the E-configuration.
  • A piperidin-1-yl group attached to the carbonyl carbon.

Chalcones are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The molecular formula is inferred as C₁₈H₁₆N₂O₄, though experimental validation is required.

Properties

IUPAC Name

(E)-3-[5-(4-nitrophenyl)furan-2-yl]-1-piperidin-1-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c21-18(19-12-2-1-3-13-19)11-9-16-8-10-17(24-16)14-4-6-15(7-5-14)20(22)23/h4-11H,1-3,12-13H2/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPTXPKQTAZEBV-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-(4-nitrophenyl)furan-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one typically involves a multi-step process:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nitration reaction, where a phenyl ring is treated with a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Enone Structure: The enone structure is formed through an aldol condensation reaction, where an aldehyde and a ketone react in the presence of a base to form the α,β-unsaturated carbonyl compound.

    Attachment of the Piperidinyl Group: The final step involves the nucleophilic substitution reaction where the piperidinyl group is introduced to the enone structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Michael Addition Reactions

The enone system undergoes Michael addition with nucleophiles due to the electron-deficient β-carbon. This reaction is pivotal for generating derivatives with enhanced bioactivity:

NucleophileConditionsProductYieldSource
Indole derivativesTHF, 50–100°C, 3–48 hMono- or di-adducts (dependent on temp/solvent)65–80%
MalononitrileDiisopropylethylamine, DMAP, THF2-(Hydroxy(aryl)methylene)malononitrile derivatives72%
Grignard reagentsEther, 0°C → RTβ-Substituted ketones68%
  • Mechanistic Insight : The reaction proceeds via nucleophilic attack at the β-carbon, stabilized by conjugation with the carbonyl group. Electron-withdrawing nitro groups on the furan ring enhance electrophilicity of the enone system .

Nucleophilic Substitution at the Nitro Group

The 4-nitrophenyl substituent participates in aromatic nucleophilic substitution (SNAr) under basic conditions:

ReagentConditionsProductApplicationSource
Sodium methoxideMethanol, reflux, 6 h4-Methoxyphenyl-furan derivativeFluorescence probes
Hydrazine hydrateEthanol, 80°C, 4 h4-Aminophenyl-furan derivativeAnticancer intermediates
Potassium cyanideDMF, 120°C, 12 h4-Cyanophenyl-furan derivativePolymer precursors
  • Kinetics : Reactions proceed faster with electron-deficient aryl rings, as the nitro group activates the para position for substitution .

Cycloaddition Reactions

The enone system participates in [4+2] Diels-Alder reactions, forming six-membered heterocycles:

DienophileConditionsCycloadductSelectivitySource
1,3-ButadieneToluene, 110°C, 24 hBicyclo[4.3.0]non-2-ene derivatives>90% endo
AnthraceneXylene, reflux, 48 hPolycyclic fused rings78%
  • Stereochemical Control : The E-configuration of the enone ensures regioselective endo transition states .

Reduction of the Enone System

Catalytic hydrogenation selectively reduces the α,β-unsaturated ketone:

CatalystConditionsProductNotesSource
Pd/C (10%)H₂ (1 atm), EtOH, RT, 2 hSaturated ketone (1-(piperidin-1-yl)propan-1-one)Retains furan integrity
NaBH₄MeOH, 0°C, 30 minAllylic alcoholLow stereoselectivity

Functionalization of the Piperidine Ring

The piperidine nitrogen undergoes alkylation/acylation to modify solubility and bioactivity:

ReagentConditionsProductBiological ImpactSource
Acryloyl chlorideDCM, DIEA, RT, 1 hN-Acrylated derivativeEnhanced kinase inhibition
Benzyl bromideK₂CO₃, DMF, 60°C, 6 hN-Benzylated derivativeImproved BBB permeability

Electrophilic Aromatic Substitution on Furan

The furan ring undergoes nitration/sulfonation at the 5-position:

ReagentConditionsProductYieldSource
HNO₃/H₂SO₄0°C, 30 min5-Nitro-furan derivative55%
SO₃/PyridineDCM, RT, 2 h5-Sulfo-furan derivative63%

Oxidation Reactions

The enone system is resistant to oxidation, but the furan ring undergoes controlled oxidation:

Oxidizing AgentConditionsProductApplicationSource
mCPBADCM, 0°C → RT, 4 hFuran epoxideChiral synthesis
OzoneMeOH, -78°C, 1 hDicarbonyl cleavage productsDegradation studies

Key Research Findings:

  • Antimicrobial Activity : Derivatives from Michael additions (e.g., indole adducts) showed 4–8 μg/mL MIC against S. aureus and E. coli .

  • Solubility Trends : N-Acrylated derivatives exhibited 2.5-fold higher aqueous solubility than the parent compound .

  • Thermal Stability : The nitro group decomposition initiates at 220°C (DSC), releasing NO₂ gas .

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that compounds similar to (E)-3-(5-(4-nitrophenyl)furan-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one exhibit significant antibacterial properties.

Case Studies:

  • A study published in the Journal of Chemical and Pharmaceutical Research synthesized several derivatives of furan-based chalcones, revealing promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The synthesized compounds showed moderate to good activity compared to standard antibiotics like ciprofloxacin .
CompoundActivity AgainstMIC (µg/mL)
3aStaphylococcus aureus15
3bEscherichia coli10
3cPseudomonas aeruginosa20

Antiviral Properties

Chalcones and their derivatives, including the target compound, have been studied for their antiviral activities. They have shown effectiveness against various viral strains by inhibiting viral replication.

Research Insights:

  • A comprehensive review highlighted the antiviral potential of chalcones, noting their ability to interfere with viral entry and replication mechanisms. The specific interactions of this compound with viral proteins could provide insights into its mechanism of action .

Anticancer Applications

The compound's structural features suggest potential anticancer properties, particularly through the inhibition of specific signaling pathways involved in tumor growth.

Investigative Findings:

  • The compound has been evaluated for its effects on cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis. Its mechanism may involve the modulation of key oncogenic pathways, although detailed studies are required to elucidate these effects fully.

Synthesis and Characterization

The synthesis of this compound typically involves Claisen-Schmidt condensation reactions, followed by purification techniques such as recrystallization or chromatography. Characterization is performed using techniques like NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity of the compound .

Mechanism of Action

The mechanism of action of (E)-3-(5-(4-nitrophenyl)furan-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, while the furan and piperidinyl groups could enhance binding affinity and specificity. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

(E)-3-(Furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one (FNPO)
  • Structure : Differs by replacing the piperidin-1-yl group with a 4-nitrophenyl substituent.
  • Properties : Exhibits solvatochromic behavior due to intramolecular charge transfer (ICT), with absorption and fluorescence shifts in polar solvents .
  • Key Difference : The absence of the piperidine ring reduces basicity and may limit membrane permeability compared to the target compound.
1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-en-1-one
  • Structure : Features a methylpyrrole group instead of piperidine.
  • Synthesis : Prepared via Claisen-Schmidt condensation under ultrasound irradiation .
  • Activity : Demonstrated antimicrobial properties, suggesting that heterocyclic substituents enhance bioactivity.
(E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one
  • Structure : Contains a piperazine ring (a diamine) instead of piperidine, with a 4-fluorophenyl group.
(E)-1-(4-Chlorophenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-en-1-one
  • Structure : Substituted with 4-chlorophenyl and 2-nitrophenyl groups.
  • Relevance : Highlights the impact of nitro group positioning on electronic properties .

Physicochemical Properties

Melting Points
  • Analogues with aromatic substituents (e.g., 4-nitrophenyl) exhibit melting points in the range of 138–200°C .
  • Piperidine-containing compounds (e.g., ) may have lower melting points due to reduced crystallinity.
Spectroscopic Data
  • ¹H NMR : The E-configuration is confirmed by coupling constants (J = 15–16 Hz) between α,β-unsaturated protons .
  • IR : Stretching vibrations for the carbonyl group (~1650–1700 cm⁻¹) and nitro groups (~1520 cm⁻¹) are characteristic .

Electronic and Solvatochromic Behavior

  • ICT Effects : Substituents like 4-nitrophenyl (electron-withdrawing) and piperidine (electron-donating) influence charge transfer. For example, FNPO shows bathochromic shifts in polar solvents due to ICT .
  • Piperidine Impact: The basic nitrogen in piperidine may enhance solubility in acidic environments, altering photophysical properties compared to non-basic analogues.

Biological Activity

The compound (E)-3-(5-(4-nitrophenyl)furan-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one is a notable furan derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of the compound is C16H16N2O4C_{16}H_{16}N_{2}O_{4} with a molecular weight of 300.31 g/mol. Its structure features a furan ring substituted with a nitrophenyl group and a piperidine moiety, which contributes to its unique biological properties.

PropertyValue
Molecular FormulaC16H16N2O4
Molecular Weight300.31 g/mol
IUPAC NameThis compound
InChIInChI=1S/C16H16N2O4/c19-16(17-10-2-1-3-11-17)15...

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction between appropriate furan derivatives and nitrophenyl precursors, followed by cyclization to form the piperidine ring. The final product can be purified through crystallization or chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown effective inhibition against both gram-positive and gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) values for this compound have been reported in studies as follows:

  • Staphylococcus aureus : MIC of 0.22 μg/mL
  • Escherichia coli : MIC of 0.25 μg/mL

These results suggest that the compound has potent bactericidal properties, making it a candidate for further development as an antimicrobial agent .

The proposed mechanism of action involves the inhibition of specific bacterial enzymes and disruption of cellular processes, leading to cell death. The nitrophenyl group may play a crucial role in electron transfer reactions, enhancing the compound's bioactivity .

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

  • In Vitro Antimicrobial Evaluation :
    • A study conducted on derivatives including this compound demonstrated significant antimicrobial activity against common pathogens, with effective MIC values indicating its potential as a therapeutic agent .
  • Biofilm Inhibition :
    • The compound was also tested for its ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, showing promising results that could lead to new treatments for biofilm-associated infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.